

Application Notes and Protocols for JNJ-1930942 Administration in DBA/2 Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **JNJ-1930942**, a positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

JNJ-1930942 is a selective, blood-brain barrier-penetrant positive allosteric modulator of the $\alpha 7$ nAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally occurring sensory gating deficit, making it a valuable model for studying the therapeutic potential of compounds targeting $\alpha 7$ nAChR in neurological and psychiatric disorders where such deficits are observed.[1][2] **JNJ-1930942** has been shown to reverse this auditory gating deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2][4][5]

Data Presentation

In Vivo Efficacy of JNJ-1930942 in DBA/2 Mice

The following table summarizes the key quantitative data from a pivotal study investigating the effects of **JNJ-1930942** on a sensory processing deficit in DBA/2 mice.

Parameter	Vehicle Control	JNJ-1930942 (2.5 mg/kg)	JNJ-1930942 (10 mg/kg)	JNJ-1930942 (40 mg/kg)
Route of Administration	Subcutaneous (s.c.)	Subcutaneous (s.c.)	Subcutaneous (s.c.)	Subcutaneous (s.c.)
Vehicle	Captisol/PVP	Captisol/PVP	Captisol/PVP	Captisol/PVP
Effect on Auditory Gating (TC Ratio)	No significant change	No significant change	Significant decrease	No significant change
Onset of Significant Effect (10 mg/kg)	N/A	N/A	15 minutes post-injection	N/A
Duration of Significant Effect (10 mg/kg)	N/A	N/A	40 minutes	N/A

Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[\[6\]](#)

Experimental Protocols

Protocol 1: Preparation of JNJ-1930942 for In Vivo Administration

This protocol describes the preparation of **JNJ-1930942** for subcutaneous injection in mice.

Materials:

- **JNJ-1930942** powder
- Captisol®
- Polyvinylpyrrolidone (PVP)
- Sterile water for injection or sterile saline
- Sterile vials

- Vortex mixer
- Sonicator (optional)
- Sterile filters (0.22 μ m)
- Sterile syringes and needles

Procedure:

- Vehicle Preparation:
 - Note: The exact concentrations of Captisol and PVP used in the original study are not publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in stability and prevent precipitation. The following is a representative protocol.
 - To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).
 - Add the desired amount of PVP (e.g., 0.25 g).
 - Add sterile water for injection to a final volume of 10 mL.
 - Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle warming or sonication can be used to facilitate dissolution if necessary.
- **JNJ-1930942** Dosing Solution Preparation:
 - Calculate the required amount of **JNJ-1930942** based on the desired final concentration and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10 mL/kg, this would correspond to a 10 mg/kg dose.
 - Weigh the calculated amount of **JNJ-1930942** powder and add it to a sterile vial.
 - Add the prepared Captisol/PVP vehicle to the vial containing **JNJ-1930942**.
 - Vortex the mixture vigorously until the compound is completely dissolved. The solution should be clear and free of particulates.

- Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a new sterile vial.
- Storage:
 - Store the prepared dosing solution protected from light. For short-term storage (within 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's stability data.

Protocol 2: Auditory Gating Assessment in DBA/2 Mice

This protocol outlines the general procedure for assessing auditory sensory gating, a measure of sensorimotor inhibition, in DBA/2 mice following the administration of **JNJ-1930942**.

Materials:

- DBA/2 mice
- Sound-attenuating chamber
- Auditory stimulus generator
- Recording electrodes (e.g., hippocampal depth electrodes)
- Amplifier and data acquisition system
- **JNJ-1930942** dosing solution (prepared as in Protocol 1)
- Vehicle control solution

Procedure:

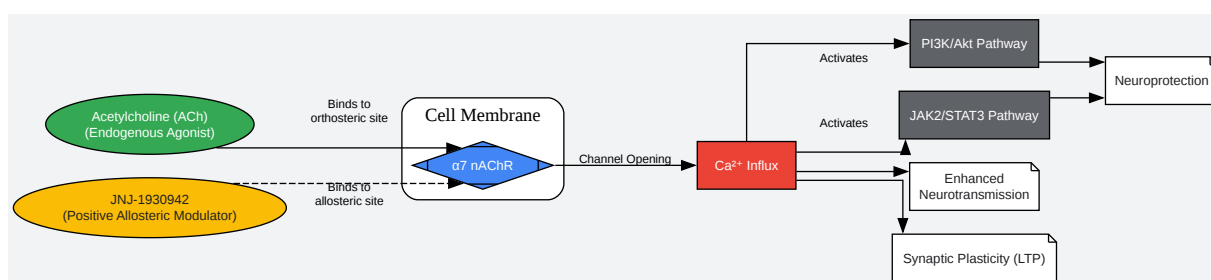
- Animal Preparation:
 - Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the experiment.
 - Surgically implant recording electrodes in the hippocampus under anesthesia, if required for the experimental setup. Allow for a sufficient recovery period (e.g., one week) post-surgery.

- Experimental Setup:
 - Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).
 - Connect the recording electrodes to the amplifier and data acquisition system.
- Dosing:
 - Administer the prepared **JNJ-1930942** solution or vehicle control subcutaneously at the desired volume (typically 5-10 mL/kg).
- Auditory Gating Paradigm:
 - Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a paired-click model.
 - Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C) stimulus, and the second is the test (T) stimulus.
 - The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.
 - The intensity of the clicks is usually set at a level significantly above the hearing threshold (e.g., 85-95 dB).
 - Record the auditory evoked potentials (AEPs) in response to both the conditioning and test stimuli.
- Data Acquisition and Analysis:
 - Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes post-injection to assess the time course of the drug's effect.^[6]
 - Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous to P50 in humans).
 - Calculate the gating ratio, typically expressed as the amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).

- A smaller T/C ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).
- Compare the T/C ratios between the **JNJ-1930942**-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

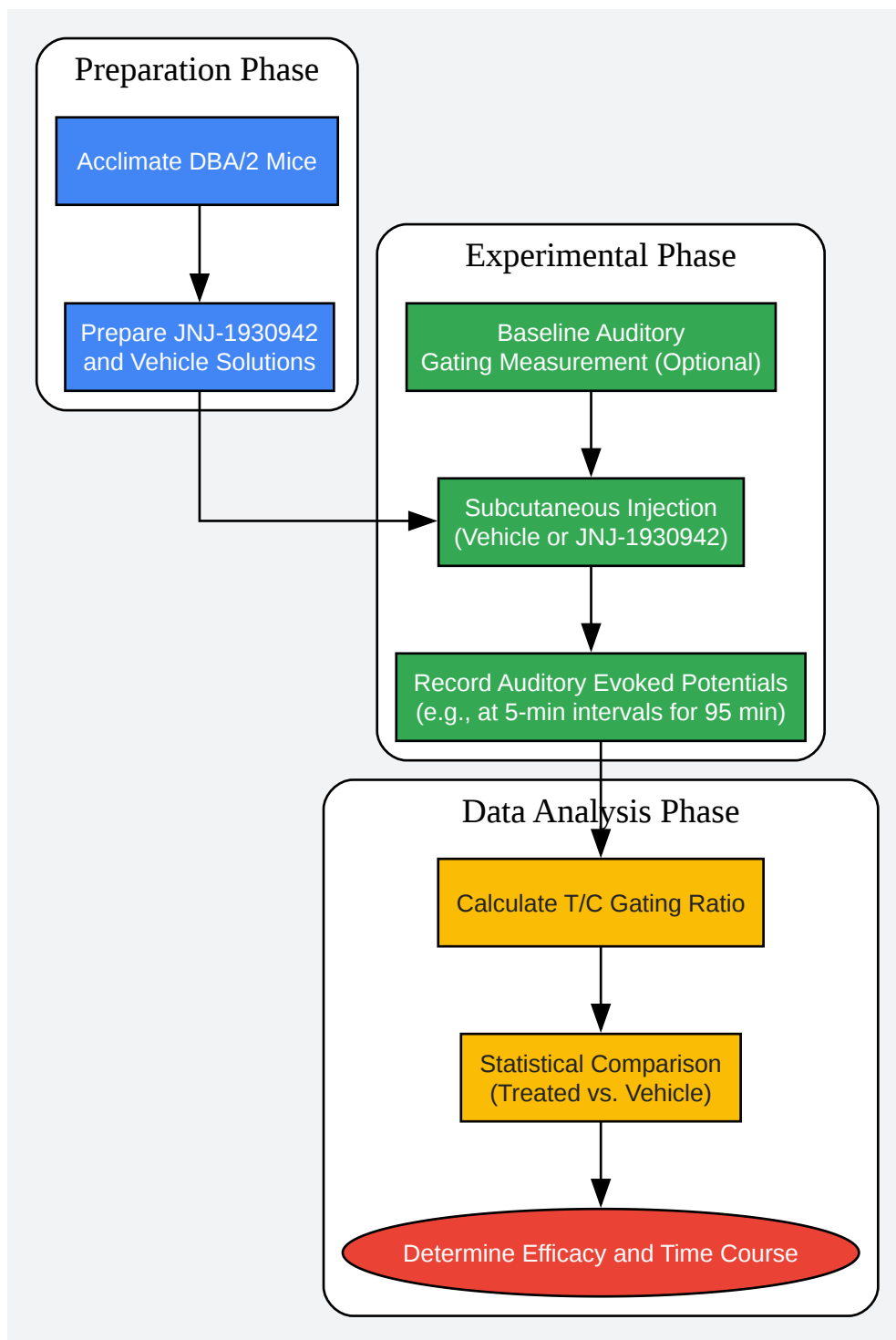
Signaling Pathway of $\alpha 7$ nAChR Modulation



[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by $\alpha 7$ nAChR activation and potentiation by **JNJ-1930942**.

Experimental Workflow for In Vivo Testing



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the in vivo effects of **JNJ-1930942** on auditory gating in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. A Series of $\alpha 7$ Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of native $\alpha 7$ nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Structure and gating mechanism of the $\alpha 7$ nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of $\alpha 7$ nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-1930942 Administration in DBA/2 Mice]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608207#nj-1930942-in-vivo-dose-for-dba-2-mice\]](https://www.benchchem.com/product/b608207#nj-1930942-in-vivo-dose-for-dba-2-mice)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com